molecular formula C10H14O3 B1580833 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate CAS No. 68227-51-0

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate

Cat. No.: B1580833
CAS No.: 68227-51-0
M. Wt: 182.22 g/mol
InChI Key: SUJWBOKDKMEAOQ-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is a useful research compound. Its molecular formula is C10H14O3 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble or insoluble in water; soluble in fats and oilssoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Overview

2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate (CAS Number: 68227-51-0) is an organic compound with the molecular formula C₁₀H₁₄O₃. It has garnered attention for its potential biological activities, particularly in the fields of pharmacology and food science. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

  • Molecular Weight : 182.219 g/mol
  • LogP : 1.89, indicating moderate lipophilicity which may influence its bioavailability.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in food preservation and pharmaceutical formulations.

Table 1: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Salmonella typhimurium40 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Effects on Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Table 2: Impact on MCF-7 Cell Viability

Concentration (µM)Cell Viability (%)Apoptosis Induction (Caspase Activity)
1085Low
2560Moderate
5030High

The biological activity of this compound is believed to be mediated through its interaction with cellular targets, leading to alterations in metabolic pathways. Its lipophilic nature allows it to penetrate cell membranes easily, facilitating interactions with intracellular proteins and enzymes.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
  • Apoptotic Pathways : In cancer cells, it may activate intrinsic apoptotic pathways by increasing mitochondrial membrane permeability and promoting the release of cytochrome c.

Applications

Given its promising biological activities, this compound has potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial and anticancer agents.
  • Food Industry : As a natural preservative due to its antimicrobial properties.

Scientific Research Applications

Flavoring Agent

One of the primary applications of 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate is as a flavoring agent . It is characterized by a fruity and nutty aroma, making it suitable for use in food products and beverages. The compound has been included in flavoring specifications by organizations such as the European Food Safety Authority (EFSA) , indicating its acceptance for use in food additives .

Analytical Chemistry

In analytical chemistry, this compound can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A study highlighted its separation using a Newcrom R1 HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method allows for:

  • Scalable analysis : Suitable for both preparative and analytical separations.
  • Mass Spectrometry compatibility : By substituting phosphoric acid with formic acid, the method becomes compatible with Mass-Spec applications.

Case Study: Flavor Profile Development

A study conducted on various flavoring agents included this compound to assess its impact on the overall flavor profile of food products. Results indicated that incorporating this compound enhanced the fruity notes in formulations, making it a valuable addition to flavoring libraries .

Research on Toxicity

Toxicological evaluations have been performed on similar compounds within its class, assessing genotoxicity and long-term effects. Although specific data on this compound is scarce, studies on related substances have shown low toxicity profiles in both short-term and long-term studies .

Properties

IUPAC Name

(2-methyl-5-oxocyclopenten-1-yl) butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-3-4-9(12)13-10-7(2)5-6-8(10)11/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJWBOKDKMEAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1=C(CCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2071289
Record name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Fruity nutty aroma
Record name Cyclotene butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water; soluble in fats and oils, Soluble (in ethanol)
Record name Cyclotene butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.063-1.069 (20°)
Record name Cyclotene butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2033/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

68227-51-0
Record name 2-Methyl-5-oxo-1-cyclopenten-1-yl butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68227-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclotene butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068227510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-methyl-5-oxo-1-cyclopenten-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-5-oxo-1-cyclopenten-1-yl butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2071289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-oxo-1-cyclopenten-1-yl butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.038
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOTENE BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQY4Q6ZUD4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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